Diinsinin vs. Indomethacin: Prostaglandin Synthesis Inhibition Potency Comparison
Diinsinin inhibits prostaglandin synthesis with an IC₅₀ of 13.14 μM in a cell-free enzyme assay system, representing approximately 23-fold lower potency than the NSAID reference standard indomethacin (IC₅₀ = 0.56 μM) in the same assay [1]. While less potent than the synthetic standard, this quantification establishes Diinsinin's baseline activity as a naturally-derived prostaglandin synthesis inhibitor and defines the potency differential for research applications requiring natural product alternatives to synthetic NSAIDs.
| Evidence Dimension | Prostaglandin synthesis inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 13.14 μM |
| Comparator Or Baseline | Indomethacin: 0.56 μM |
| Quantified Difference | 23.5-fold lower potency vs. indomethacin |
| Conditions | Cell-free prostaglandin synthesis inhibition assay |
Why This Matters
Establishes a quantifiable potency baseline against a clinically validated reference standard, enabling researchers to contextualize Diinsinin's activity level for natural product-derived anti-inflammatory studies.
- [1] Ogundaini A, Farah M, Perera P, Samuelsson G, Bohlin L. Isolation of two new antiinflammatory biflavanoids from Sarcophyte piriei. J Nat Prod. 1996;59(6):587-590. PMID: 8786365. View Source
